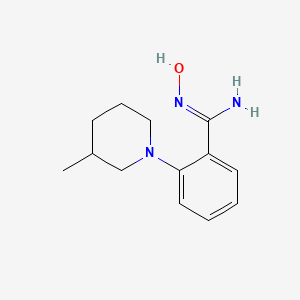
N'-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide is a chemical compound with the molecular formula C₁₃H₁₉N₃O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzimidamide core substituted with a hydroxy group and a 3-methylpiperidinyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide typically involves a multi-step process. One common method includes the reaction of 2-(3-methylpiperidin-1-yl)benzonitrile with hydroxylamine hydrochloride under basic conditions to form the corresponding amidoxime. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide are not well-documented in the literature. the compound can be synthesized on a larger scale using optimized versions of the laboratory methods, ensuring high purity and yield.
化学反応の分析
Types of Reactions
N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzimidamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
科学的研究の応用
N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide involves its interaction with specific molecular targets. The hydroxy group and the benzimidamide core play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzenecarboximidamide
- N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzamide
Uniqueness
N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
生物活性
N'-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidamide structure characterized by a hydroxyl group attached to the nitrogen atom of the amide. The presence of the 3-methylpiperidin-1-yl moiety enhances steric bulk, potentially influencing its interactions with biological targets. Its molecular formula is C10H14N4O, with a molecular weight of approximately 206.24 g/mol .
Biological Activity
The primary biological activity associated with this compound is its potential as an enzyme inhibitor . Research indicates that compounds with similar structures often interact with various biological targets, including proteases and kinases, which play crucial roles in cellular processes such as signal transduction and metabolic pathways .
The mechanism of action involves the compound's interaction with specific molecular targets. The hydroxy group and the benzimidamide core are critical for binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets vary depending on the application context .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Unique Characteristics |
|---|---|---|
| 4-Bromo-N-hydroxy-2-methyl-benzamidine | Structure | Known for strong enzyme inhibition; used in metabolic studies. |
| N-Hydroxy-N'-(4-pyridyl)methanesulfonamide | Structure | Exhibits distinct solubility properties; potential in drug formulation. |
| 2-(4-Methylpiperazin-1-yl)benzimidazole | Structure | Displays unique receptor binding profiles; studied for CNS effects. |
This compound stands out due to its specific substitution pattern, imparting distinct chemical and biological properties compared to these similar compounds .
Case Studies and Research Findings
Recent studies have focused on the enzyme inhibition properties of this compound:
- Enzyme Inhibition Studies : Preliminary research indicates that this compound may selectively inhibit certain proteases or other enzymes by binding to their active sites. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to characterize these interactions .
- Therapeutic Applications : There is ongoing investigation into the therapeutic effects of this compound, particularly in cancer treatment, where enzyme inhibition can lead to suppressed tumor growth .
- Binding Affinity Studies : Interaction studies have shown that this compound has favorable binding affinities with various biological macromolecules, suggesting its potential utility in drug development .
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
N'-hydroxy-2-(3-methylpiperidin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O/c1-10-5-4-8-16(9-10)12-7-3-2-6-11(12)13(14)15-17/h2-3,6-7,10,17H,4-5,8-9H2,1H3,(H2,14,15) |
InChIキー |
WWMCVEUUYGCDBD-UHFFFAOYSA-N |
異性体SMILES |
CC1CCCN(C1)C2=CC=CC=C2/C(=N/O)/N |
正規SMILES |
CC1CCCN(C1)C2=CC=CC=C2C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















